molecular formula C7H4Cl2O2 B050560 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione CAS No. 40100-98-9

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B050560
CAS No.: 40100-98-9
M. Wt: 191.01 g/mol
InChI Key: GNBZSYCVGHQSMC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione, also known as 3,5-Dichloro-2-methyl-1,4-benzoquinone, is a synthetic compound with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . This compound is characterized by its two chlorine atoms and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring structure. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2-methyl-1,4-benzoquinone. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones .

Scientific Research Applications

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine atoms and a methyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3,5-dichloro-2-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBZSYCVGHQSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600992
Record name 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40100-98-9
Record name 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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